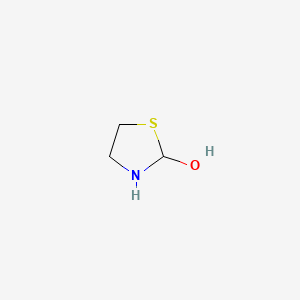
1,3-Thiazolidin-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Thiazolidin-2-ol is a heterocyclic compound featuring a five-membered ring with sulfur at the first position and nitrogen at the third position. This compound is part of the thiazolidine family, which is known for its diverse biological activities and significant pharmacological properties . The presence of sulfur and nitrogen in the ring structure enhances its reactivity and makes it a valuable scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Thiazolidin-2-ol can be synthesized through various methods. One common approach involves the reaction of primary amines, aldehydes, and mercaptoacetic acid in a one-pot multicomponent reaction (MCR) using catalysts like boron trifluoride (BF3) and p-toluenesulfonic acid (PTSA) . Another method includes the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature .
Industrial Production Methods
Industrial production of this compound often employs green chemistry principles to enhance yield, purity, and selectivity while minimizing environmental impact. Techniques such as nano-catalysis and click chemistry are utilized to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
1,3-Thiazolidin-2-ol undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in the presence of benzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions include various substituted thiazolidines, which exhibit enhanced biological activities and pharmacological properties .
Scientific Research Applications
1,3-Thiazolidin-2-ol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,3-Thiazolidin-2-ol involves its interaction with various molecular targets and pathways. For instance, it can act as a noncompetitive inhibitor of metalloproteinase aggrecanase and phospholipase A2 . Additionally, it has been shown to modulate the activity of peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating gene expression related to glucose and lipid metabolism .
Comparison with Similar Compounds
1,3-Thiazolidin-2-ol can be compared with other similar compounds such as:
Thiazolidin-4-one: Known for its anticancer and antimicrobial properties.
Thiazolidine-2,4-dione: Used in the treatment of diabetes mellitus type 2 by activating PPARγ.
Thiazolidine-2-thione: Exhibits antifungal and antimicrobial activities.
The uniqueness of this compound lies in its versatile reactivity and broad spectrum of biological activities, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
121739-44-4 |
|---|---|
Molecular Formula |
C3H7NOS |
Molecular Weight |
105.16 g/mol |
IUPAC Name |
1,3-thiazolidin-2-ol |
InChI |
InChI=1S/C3H7NOS/c5-3-4-1-2-6-3/h3-5H,1-2H2 |
InChI Key |
QQZVYINTKUPKGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(N1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-Methylphenyl)selanyl]butan-2-one](/img/structure/B14298012.png)
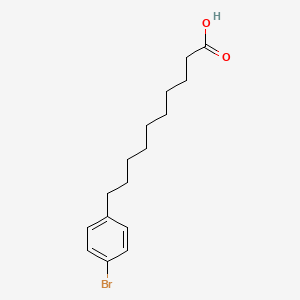
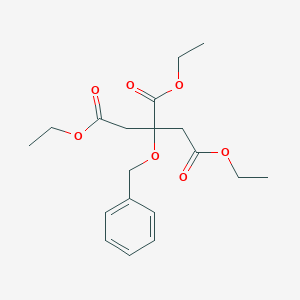
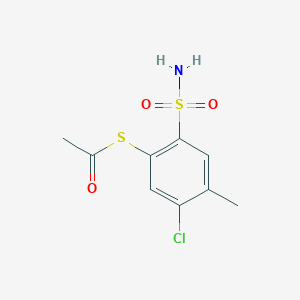
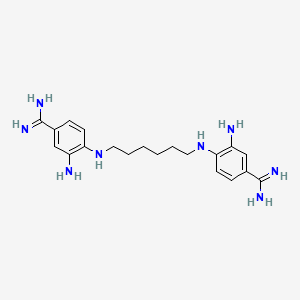
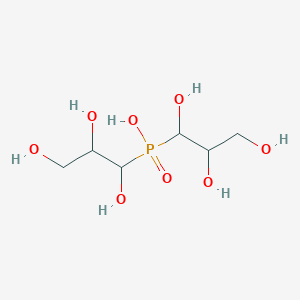
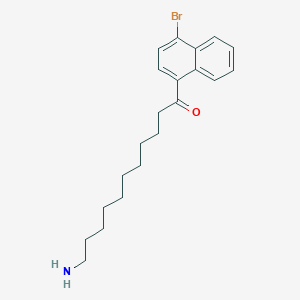
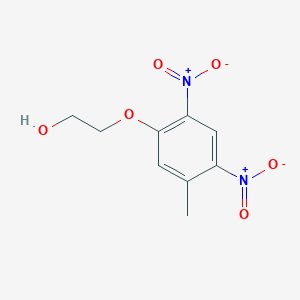
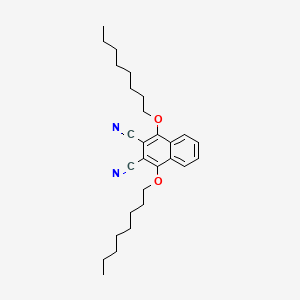

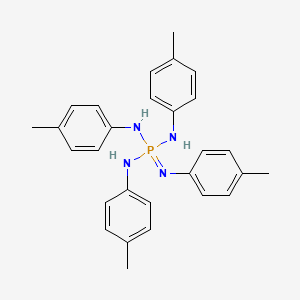
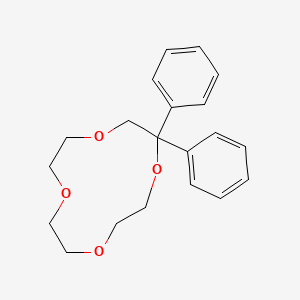
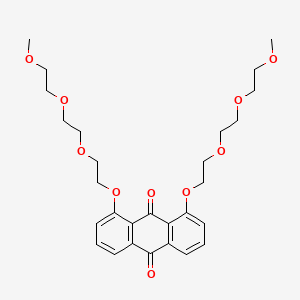
![2,2'-[(Undec-10-en-1-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14298086.png)
